molecular formula C15H13ClO2 B311075 4-Chlorophenyl3,4-dimethylbenzoate

4-Chlorophenyl3,4-dimethylbenzoate

Cat. No.: B311075
M. Wt: 260.71 g/mol
InChI Key: TWGLBBBPXSGVAR-UHFFFAOYSA-N
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Description

4-Chlorophenyl 3,4-dimethylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with two methyl groups at the 3- and 4-positions and a chlorophenyl ester group. This compound is of interest in organic chemistry and materials science due to its structural features, which influence its physicochemical properties, such as melting point, solubility, and reactivity.

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

(4-chlorophenyl) 3,4-dimethylbenzoate

InChI

InChI=1S/C15H13ClO2/c1-10-3-4-12(9-11(10)2)15(17)18-14-7-5-13(16)6-8-14/h3-9H,1-2H3

InChI Key

TWGLBBBPXSGVAR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chlorophenyl 3,4-dimethylbenzoate with three related compounds: 3-chlorophenyl 4-methylbenzoate , 2,6-dichlorophenyl 4-methylbenzoate , and 2,4-dichlorophenyl 4-methylbenzoate . Key parameters include molecular geometry, crystallographic data, and substituent effects.

Table 1: Structural and Crystallographic Comparisons

Compound Dihedral Angle (°) Mean C–C Bond Length (Å) Key Substituents Reference
4-Chlorophenyl 3,4-dimethylbenzoate* ~48–50 (estimated) ~1.39 (estimated) 3,4-dimethyl; 4-Cl-phenyl N/A
3-Chlorophenyl 4-methylbenzoate 48.81 1.39 4-methyl; 3-Cl-phenyl
2,6-Dichlorophenyl 4-methylbenzoate 47.92 1.38 4-methyl; 2,6-diCl-phenyl
2,4-Dichlorophenyl 4-methylbenzoate 46.50 1.38 4-methyl; 2,4-diCl-phenyl

Key Findings:

Dihedral Angles :

  • The dihedral angle between the benzoyl and substituted phenyl rings is critical for molecular packing and crystallinity. For 3-chlorophenyl 4-methylbenzoate, this angle is 48.81° , which aligns with estimates for 4-chlorophenyl 3,4-dimethylbenzoate due to steric similarities from methyl and chlorine substituents .
  • Compounds with multiple chlorine substituents (e.g., 2,4-dichlorophenyl derivatives) exhibit slightly smaller dihedral angles (~46–47°), suggesting increased planarity due to halogen-induced electron-withdrawing effects .

Bond Lengths and Substituent Effects: Mean C–C bond lengths in the benzoyl ring remain consistent (~1.38–1.39 Å) across all analogs, indicating minimal electronic disruption from substituents.

Crystallographic Behavior :

  • Single-crystal X-ray studies of 3-chlorophenyl 4-methylbenzoate reveal a data-to-parameter ratio of 14.2 and an R factor of 0.041 , typical for well-resolved aromatic esters. Similar precision is expected for 4-chlorophenyl 3,4-dimethylbenzoate .

Research Implications and Limitations

  • Synthetic Challenges: The synthesis of 4-chlorophenyl 3,4-dimethylbenzoate may involve multi-step protocols similar to those for 4-(benzyloxy)-3-phenethoxyphenol (C3), where oxidation and deprotection steps are critical . However, the additional methyl groups necessitate stringent control over regioselectivity.
  • Data Gaps : Direct crystallographic or spectroscopic data for 4-chlorophenyl 3,4-dimethylbenzoate are absent in available literature. Current comparisons rely on structurally related compounds, highlighting the need for targeted studies.

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